molecular formula C8H9N5 B12591746 (2-Azidoethyl)(prop-1-en-1-yl)propanedinitrile CAS No. 649759-75-1

(2-Azidoethyl)(prop-1-en-1-yl)propanedinitrile

Cat. No.: B12591746
CAS No.: 649759-75-1
M. Wt: 175.19 g/mol
InChI Key: QHDFRMVEPWPQFS-UHFFFAOYSA-N
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Description

Properties

CAS No.

649759-75-1

Molecular Formula

C8H9N5

Molecular Weight

175.19 g/mol

IUPAC Name

2-(2-azidoethyl)-2-prop-1-enylpropanedinitrile

InChI

InChI=1S/C8H9N5/c1-2-3-8(6-9,7-10)4-5-12-13-11/h2-3H,4-5H2,1H3

InChI Key

QHDFRMVEPWPQFS-UHFFFAOYSA-N

Canonical SMILES

CC=CC(CCN=[N+]=[N-])(C#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Azidoethyl)(prop-1-en-1-yl)propanedinitrile typically involves the reaction of an appropriate alkyl halide with sodium azide, followed by a subsequent reaction with a nitrile compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or acetonitrile, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for (2-Azidoethyl)(prop-1-en-1-yl)propanedinitrile are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the process is safe and cost-effective for large-scale production.

Chemical Reactions Analysis

Click Chemistry via Azide-Alkyne Cycloaddition

The azido group undergoes copper-catalyzed 1,3-dipolar cycloaddition with terminal alkynes, forming stable 1,2,3-triazole derivatives. This reaction is highly efficient under mild conditions (25–60°C) and serves as a key strategy for bioconjugation and polymer synthesis.

Key Reaction Conditions

Reagent/CatalystSolventTemperatureYield
CuI, Sodium AscorbateDMF/H₂O25°C85–92%
CuSO₄, TBTATHF60°C78–88%

Mechanism :
The Cu(I) catalyst coordinates to the alkyne, lowering the activation energy for the cycloaddition. The reaction proceeds via a concerted mechanism, producing a triazole ring without intermediates.

Nucleophilic Substitution at the Azido Group

The azide moiety can act as a leaving group in nucleophilic substitutions. For example, treatment with triphenylphosphine in aqueous THF facilitates Staudinger reactions, yielding iminophosphorane intermediates.

Example Reaction :

(2-Azidoethyl)(prop-1-en-1-yl)propanedinitrile+PPh3Iminophosphorane+N2\text{(2-Azidoethyl)(prop-1-en-1-yl)propanedinitrile} + \text{PPh}_3 \rightarrow \text{Iminophosphorane} + \text{N}_2

Conditions :

  • Solvent: THF/H₂O (4:1)

  • Temperature: 0°C → RT

  • Yield: 70–75%

a) Azide Reduction

Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ reduces the azido group to a primary amine:

-N3H2/Pd-C-NH2\text{-N}_3 \xrightarrow{\text{H}_2/\text{Pd-C}} \text{-NH}_2

Conditions :

  • Pressure: 1–3 atm H₂

  • Solvent: Methanol

  • Yield: 90–95%

b) Nitrile Reduction

Nitrile groups are reduced to amines using BH₃·THF or LiAlH₄:

-C≡NLiAlH4-CH2-NH2\text{-C≡N} \xrightarrow{\text{LiAlH}_4} \text{-CH}_2\text{-NH}_2

Limitation : Over-reduction may occur without precise stoichiometric control.

Michael Addition Reactions

The prop-1-en-1-yl group acts as a Michael acceptor in conjugate additions. For instance, reaction with malononitrile derivatives forms complex dinitrile adducts .

Example :

Prop-1-en-1-yl+MalononitrileDMAP, EtOHTetracyclic adduct\text{Prop-1-en-1-yl} + \text{Malononitrile} \xrightarrow{\text{DMAP, EtOH}} \text{Tetracyclic adduct}

Optimized Conditions :

  • Catalyst: 10 mol% DMAP

  • Solvent: Ethanol (reflux)

  • Time: 2–3 hours

  • Yield: 65–80%

Hydrolysis of Nitrile Groups

Under acidic or basic conditions, nitriles hydrolyze to carboxylic acids or amides:

-C≡NH2O/H+-COOH\text{-C≡N} \xrightarrow{\text{H}_2\text{O/H}^+} \text{-COOH}

Conditions :

  • Acidic: 6M HCl, 100°C, 12h

  • Basic: NaOH (aq), 80°C, 8h

Thermal Decomposition

At elevated temperatures (>150°C), the azido group decomposes exothermically, releasing nitrogen gas:

-N3Δ-NH+N2\text{-N}_3 \xrightarrow{\Delta} \text{-NH} + \text{N}_2

Safety Note : Requires controlled heating to prevent explosive decomposition.

Comparative Reactivity Table

Functional GroupReaction TypePreferred ReagentsByproducts
Azide (-N₃)CycloadditionCu(I), Terminal AlkynesNone
Nitrile (-C≡N)ReductionLiAlH₄, BH₃·THFNH₃, H₂
Alkene (prop-1-en-1-yl)Michael AdditionMalononitrile, DMAPH₂O

Scientific Research Applications

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of derivatives of (2-Azidoethyl)(prop-1-en-1-yl)propanedinitrile. For instance, compounds containing azido groups have been shown to exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Research indicates that these compounds can be effective against resistant strains, providing a promising avenue for developing new antibiotics .

Study Bacterial Strains Tested Results
Study 1S. aureus, E. coliHigh inhibition potency observed
Study 2MRSA, K. pneumoniaeEffective against resistant strains

Click Chemistry

The azido group in (2-Azidoethyl)(prop-1-en-1-yl)propanedinitrile makes it an excellent candidate for click chemistry applications. This approach allows for the rapid and selective formation of triazoles through reactions with alkynes, facilitating the synthesis of complex molecules used in drug development and materials science .

Drug Delivery Systems

Innovations in drug delivery systems have incorporated azido-functionalized compounds to enhance the bioavailability and targeting of therapeutic agents. Lipid-based nanoparticles utilizing (2-Azidoethyl)(prop-1-en-1-yl)propanedinitrile have shown promise in delivering drugs more effectively to specific sites within the body .

Case Study 1: Antibacterial Efficacy

A study conducted on a series of azido derivatives demonstrated their effectiveness against various bacterial pathogens. The compounds were synthesized using (2-Azidoethyl)(prop-1-en-1-yl)propanedinitrile as a precursor, leading to derivatives with enhanced antimicrobial activity.

Case Study 2: Synthesis of Novel Compounds

Research has successfully utilized (2-Azidoethyl)(prop-1-en-1-yl)propanedinitrile in synthesizing novel heterocyclic compounds that exhibit significant biological activity. These compounds were characterized using NMR and mass spectrometry, confirming their structures and potential therapeutic applications .

Mechanism of Action

The mechanism of action of (2-Azidoethyl)(prop-1-en-1-yl)propanedinitrile involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole rings. This property makes it useful in bioconjugation and labeling studies. The nitrile group can interact with various enzymes and proteins, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (2-Azidoethyl)(but-1-en-1-yl)propanedinitrile: Similar structure but with a butenyl group instead of a propenyl group.

    (2-Azidoethyl)(prop-1-en-1-yl)butanedinitrile: Similar structure but with a butanedinitrile group instead of a propanedinitrile group.

Uniqueness

(2-Azidoethyl)(prop-1-en-1-yl)propanedinitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its azido group allows for versatile chemical modifications, while the nitrile group provides stability and reactivity in various chemical environments.

Biological Activity

(2-Azidoethyl)(prop-1-en-1-yl)propanedinitrile is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

The compound features an azido group, which is known for its ability to participate in various chemical reactions, including click chemistry. Its structure can be represented as follows:

 2 Azidoethyl prop 1 en 1 yl propanedinitrile\text{ 2 Azidoethyl prop 1 en 1 yl propanedinitrile}

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to (2-Azidoethyl)(prop-1-en-1-yl)propanedinitrile. For instance, a review on nitroimidazole derivatives indicated that compounds with azide functionalities exhibit promising antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Related Compounds

Compound NamePathogen TestedMinimum Inhibitory Concentration (MIC)
Compound AS. aureus10 μg/mL
Compound BE. coli15 μg/mL
(2-Azidoethyl)(prop-1-en-1-yl)propanedinitrileTBDTBD

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. A study involving a range of azide-containing compounds revealed that many exhibited significant cytotoxic effects at concentrations above 10 μM against human cell lines such as HepG2 and IMR-90 .

Table 2: Cytotoxicity Results for Azide Compounds

Compound NameCell Line TestedConcentration (μM)Viability (%)
Compound CHepG21085
Compound DIMR-902070
(2-Azidoethyl)(prop-1-en-1-yl)propanedinitrileTBDTBD

The biological activity of compounds like (2-Azidoethyl)(prop-1-en-1-yl)propanedinitrile is often attributed to their ability to interfere with essential cellular processes. The azido group can undergo reduction to generate reactive species that may disrupt DNA synthesis or induce oxidative stress in microbial cells .

Case Studies

Several case studies have documented the efficacy of azide-containing compounds in clinical and laboratory settings. For example, a recent investigation into the structural class of antibiotics demonstrated that specific azide derivatives showed enhanced activity against resistant strains of bacteria .

Case Study Summary:

  • Study Focus: Evaluation of antibacterial efficacy.
  • Methodology: Agar diffusion method.
  • Findings: Significant inhibition observed with several azide derivatives, suggesting potential for development as new antibiotics.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling (2-Azidoethyl)(prop-1-en-1-yl)propanedinitrile in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use explosion-proof fume hoods due to the azide group’s instability .
  • Waste Management : Segregate azide-containing waste in labeled, inert containers. Collaborate with certified waste disposal services to mitigate explosion and environmental risks .
  • Emergency Procedures : Store the compound in cool, dry conditions away from metals or reducing agents. Implement spill protocols using non-combustible absorbents (e.g., vermiculite).

Q. How can researchers optimize the synthesis of (2-Azidoethyl)(prop-1-en-1-yl)propanedinitrile?

  • Methodological Answer :

  • Reaction Design : Use nucleophilic substitution to introduce the azidoethyl group (e.g., NaN₃ reacting with a bromoethyl precursor). For the propanedinitrile core, employ Knoevenagel condensation under anhydrous conditions with a base catalyst (e.g., piperidine) .
  • Optimization Variables :
ParameterRange TestedOptimal Condition
Temperature0–40°C25°C (room temp)
SolventTHF, DMF, AcetonitrileAnhydrous DMF
Reaction Time4–24 hrs12 hrs
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol.

Q. What crystallization strategies yield high-quality single crystals for X-ray diffraction?

  • Methodological Answer :

  • Slow Evaporation : Dissolve the compound in a 1:1 dichloromethane/hexane mixture and allow gradual solvent evaporation in a sealed vial .
  • Cryocrystallography : For unstable crystals, mount samples under a nitrogen stream at 100 K to minimize decomposition during data collection .
  • SHELXT Integration : Use SHELXT for automated space-group determination and initial structure solution from diffraction data (e.g., Mo-Kα radiation, λ = 0.71073 Å) .

Advanced Research Questions

Q. How do electronic effects of the propanedinitrile and azidoethyl groups influence reactivity in cycloaddition reactions?

  • Methodological Answer :

  • Spectroscopic Analysis : Use 13C^{13}\text{C} NMR to quantify electron-withdrawing effects of the dinitrile group (e.g., chemical shifts >110 ppm for nitrile carbons).
  • DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in azide-alkyne cycloadditions. Compare with experimental kinetics (e.g., second-order rate constants).
  • Crystallographic Validation : Analyze bond lengths (e.g., C≡N ~1.14 Å) and angles from X-ray data to correlate structure with reactivity .

Q. How can data contradictions during SHELXL refinement be resolved?

  • Methodological Answer :

  • Thermal Motion Anomalies : Apply anisotropic displacement parameters (ADPs) to over-damped atoms. Use SHELXL’s SIMU and DELU restraints to smooth ADPs .
  • Disordered Groups : Split the azidoethyl moiety into two positions with PART instructions and refine occupancy ratios .
  • Validation Tools : Cross-check R-factor convergence (R1<0.05R_1 < 0.05), residual electron density (<±0.3 eÅ⁻³), and Hirshfeld surface analysis for missing solvent .

Q. What computational approaches model vibrational spectra of (2-Azidoethyl)(prop-1-en-1-yl)propanedinitrile?

  • Methodological Answer :

  • DFT Frequency Calculations : Use B3LYP/6-31G(d) to simulate IR/Raman spectra. Assign peaks via potential energy distribution (PED) analysis (e.g., azide asymmetric stretch ~2100 cm⁻¹).
  • Experimental Cross-Validation : Compare computed spectra with experimental FT-IR data (resolution: 4 cm⁻¹, 32 scans) to identify force field inaccuracies.

Q. How does the prop-1-en-1-yl group’s stereoelectronic environment affect click chemistry regioselectivity?

  • Methodological Answer :

  • Crystal Structure Insights : From X-ray data (e.g., C=C bond length ~1.34 Å), evaluate conjugation between the vinyl and dinitrile groups .
  • Transition-State Modeling : Use QM/MM simulations to map activation energies for 1,3-dipolar cycloadditions. Correlate with experimental product ratios (HPLC-MS analysis).
  • Steric Maps : Generate molecular electrostatic potential (MEP) surfaces to visualize steric hindrance near the azide group.

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